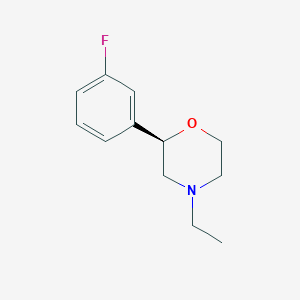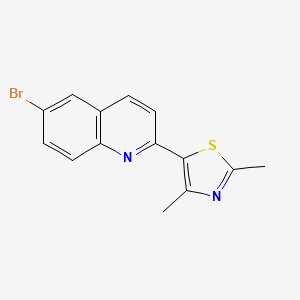
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is a heterocyclic compound that features both a quinoline and a thiazole ring
Métodos De Preparación
The synthesis of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with bromine under controlled conditions.
Quinoline Ring Formation: The quinoline ring is then formed by cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the thiazole and quinoline rings. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in electrophilic substitution reactions, while the quinoline ring can undergo nucleophilic substitution.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying various biological processes, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds include other quinoline and thiazole derivatives, such as:
6-Bromoquinoline: Lacks the thiazole ring but shares the quinoline structure.
2,4-Dimethylthiazole: Contains the thiazole ring but lacks the quinoline structure.
Thiazoloquinolines: Compounds with similar structures but different substituents.
6-Bromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline is unique due to the presence of both the quinoline and thiazole rings, as well as the specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
898825-59-7 |
|---|---|
Fórmula molecular |
C14H11BrN2S |
Peso molecular |
319.22 g/mol |
Nombre IUPAC |
5-(6-bromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C14H11BrN2S/c1-8-14(18-9(2)16-8)13-5-3-10-7-11(15)4-6-12(10)17-13/h3-7H,1-2H3 |
Clave InChI |
URVUELSNVIFZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C2=NC3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


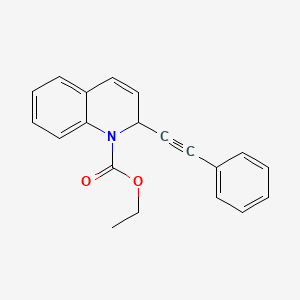

![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)

![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
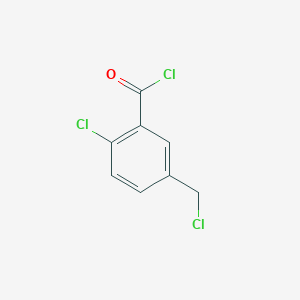
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
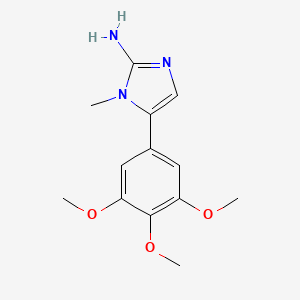
![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
methanone](/img/structure/B12614085.png)
